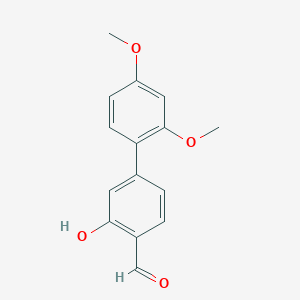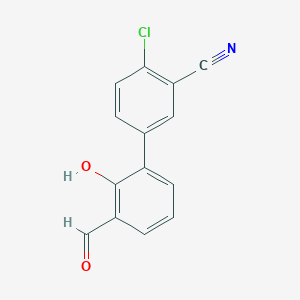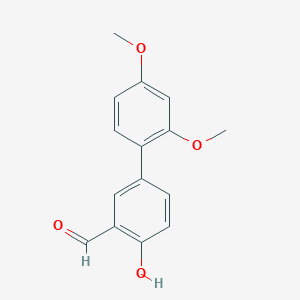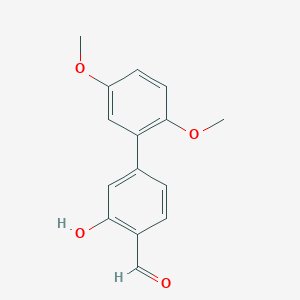
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% (6-DFP-2-FP) is a phenolic compound that is widely used in the scientific research community. It is a colorless, crystalline solid that is soluble in many organic solvents. 6-DFP-2-FP is a versatile compound that has been used in a variety of applications, from organic synthesis to drug discovery. In
Wissenschaftliche Forschungsanwendungen
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis and drug discovery. It has also been used to study the structure and function of proteins, as well as the mechanism of action of certain drugs. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been used to study the effects of oxidative stress on cell physiology.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and inhibiting the production of reactive oxygen species. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is believed to modulate the activity of various enzymes, including cytochrome P450s and glutathione-S-transferases, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% are still being studied. However, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% has been shown to modulate the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments include its high purity, low cost, and ease of synthesis. In addition, it is a highly versatile compound that can be used in a variety of applications. The main limitation of using 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% in laboratory experiments is its lack of specificity. It is not specific to any particular enzyme or biochemical pathway, which can make it difficult to study the effects of specific compounds or pathways.
Zukünftige Richtungen
The potential future directions for 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% include further exploration of its antioxidant, anti-inflammatory, and anti-cancer properties. In addition, further research could be done to explore its potential as a drug discovery reagent and its ability to modulate the activity of various enzymes. Finally, further research could be done to explore its potential as a therapeutic agent for various diseases.
Synthesemethoden
6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% can be synthesized using a variety of methods, including chemical oxidation, reductive amination, and aldol condensation. The most common method for synthesizing 6-(3,4-Dimethoxyphenyl)-2-formylphenol, 95% is through chemical oxidation. This involves the use of an oxidizing agent, such as potassium permanganate, to oxidize an aromatic ring. The reaction is typically carried out in an aqueous solution of acetic acid and an appropriate oxidizing agent. After the reaction is complete, the product is isolated and purified.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-6-10(8-14(13)19-2)12-5-3-4-11(9-16)15(12)17/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIQZTJFAVVSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685244 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethoxyphenyl)-2-formylphenol | |
CAS RN |
1258632-64-2 |
Source


|
| Record name | 2-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)
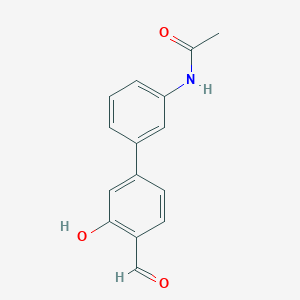

![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)
![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)
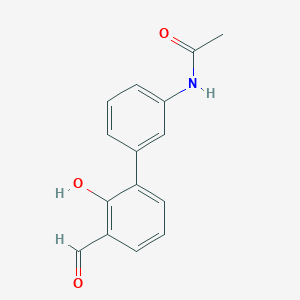

![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

